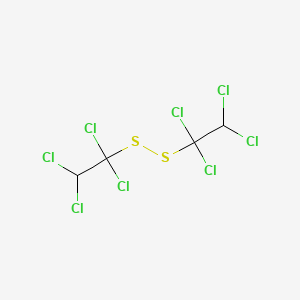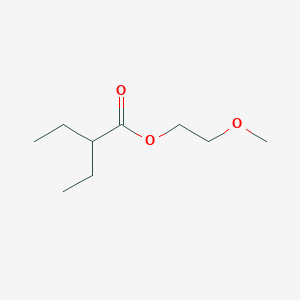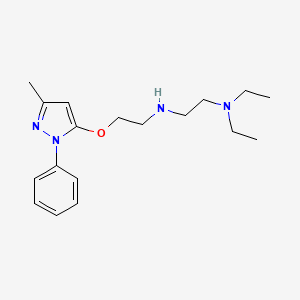
Ethylenediamine, N,N-diethyl-N'-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-: is a complex organic compound characterized by its unique structure, which includes an ethylenediamine backbone substituted with diethyl and pyrazolyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrazolyloxy Group: The pyrazole ring is then reacted with an appropriate alkyl halide to form the pyrazolyloxy group.
Formation of the Ethylenediamine Backbone: The ethylenediamine backbone is synthesized separately and then reacted with diethylamine.
Final Coupling Reaction: The final step involves coupling the ethylenediamine backbone with the pyrazolyloxy group under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethylenediamine backbone.
Reduction: Reduction reactions can occur at the phenyl group and the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylenediamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrazole ring and ethylenediamine backbone.
Reduction: Products include reduced derivatives of the phenyl group and pyrazole ring.
Substitution: Products include substituted derivatives of the ethylenediamine backbone.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring and ethylenediamine backbone play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the context and the target involved.
Comparación Con Compuestos Similares
Ethylenediamine, N,N-diethyl-: Similar backbone but lacks the pyrazolyloxy group.
N-Ethylethylenediamine: Similar structure but with an ethyl group instead of the pyrazolyloxy group.
N-(1-Naphthyl)ethylenediamine: Similar backbone but with a naphthyl group instead of the pyrazolyloxy group.
Uniqueness: Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- is unique due to the presence of the pyrazolyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
15083-48-4 |
|---|---|
Fórmula molecular |
C18H28N4O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28N4O/c1-4-21(5-2)13-11-19-12-14-23-18-15-16(3)20-22(18)17-9-7-6-8-10-17/h6-10,15,19H,4-5,11-14H2,1-3H3 |
Clave InChI |
ULFJNSTZAKKUBC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCCOC1=CC(=NN1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


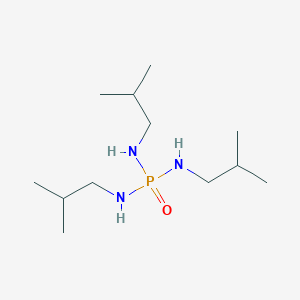
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

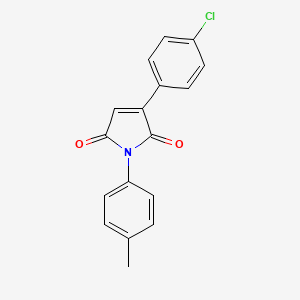

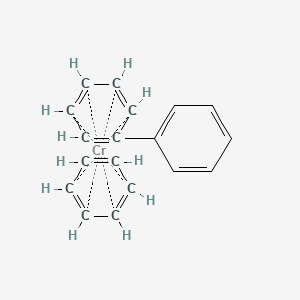
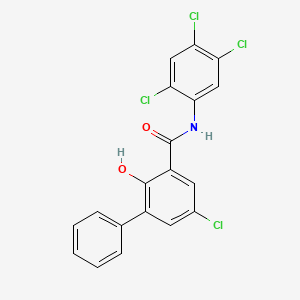


![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
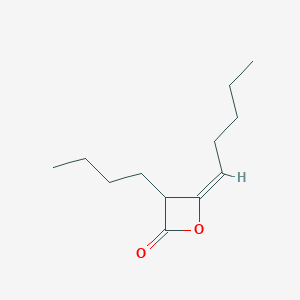
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
